molecular formula C7H8ClN3 B1462914 6-chloro-N-cyclopropylpyrazin-2-amine CAS No. 941294-47-9

6-chloro-N-cyclopropylpyrazin-2-amine

Cat. No. B1462914
Key on ui cas rn: 941294-47-9
M. Wt: 169.61 g/mol
InChI Key: TYAIEHCRGITGEM-UHFFFAOYSA-N
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Patent
US09321756B2

Procedure details

A glass microwave reaction vessel was charged with 2,6-dichloropyrazine (1.0 g, 6.71 mmol) and cyclopropanamine (0.383 g, 6.71 mmol) in DMF (4 mL) followed by cesium carbonate (2.187 g, 6.71 mmol). The reaction was stirred and heated in an oil bath at 100° C. for 15 h, then cooled to RT. The mixture was diluted with DCM and washed with H2O. The organic layer was dried, filtered and concentrated. The residue was purified with silica gel chromatography (eluting with 5-10% EtOAc in Hex) to give 6-chloro-N-cyclopropylpyrazin-2-amine (0.87 g, 5.13 mmol, 76%) as a yellow solid. MS (ESI, pos. ion) m/z: 170 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.383 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
cesium carbonate
Quantity
2.187 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[C:4]([Cl:8])[N:3]=1.[CH:9]1([NH2:12])[CH2:11][CH2:10]1.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C=O)C.C(Cl)Cl>[Cl:8][C:4]1[N:3]=[C:2]([NH:12][CH:9]2[CH2:11][CH2:10]2)[CH:7]=[N:6][CH:5]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl
Name
Quantity
0.383 g
Type
reactant
Smiles
C1(CC1)N
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
cesium carbonate
Quantity
2.187 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A glass microwave reaction vessel
TEMPERATURE
Type
TEMPERATURE
Details
cooled to RT
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified with silica gel chromatography (eluting with 5-10% EtOAc in Hex)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NC1CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.13 mmol
AMOUNT: MASS 0.87 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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